molecular formula C10H10ClFO2 B13538523 3-(3-Chloro-5-fluorophenyl)butanoic acid

3-(3-Chloro-5-fluorophenyl)butanoic acid

Cat. No.: B13538523
M. Wt: 216.63 g/mol
InChI Key: MENWJWKFMFVOQI-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluorobenzene.

    Grignard Reaction: The 3-chloro-5-fluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.

    Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylbutanoic acids.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobutanoic acid: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.

    5-Fluorobutanoic acid: Lacks the chlorine substitution, leading to variations in biological activity.

    3-(3-Chloro-4-fluorophenyl)butanoic acid: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

3-(3-Chloro-5-fluorophenyl)butanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)

InChI Key

MENWJWKFMFVOQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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